Pentylone

Pharmacokinetics Bioavailability Plasma concentration

Select pentylone for forensic or SAR research when in-class cathinone substitution is unacceptable. Its 7.8 DAT/SERT selectivity ratio—4.9-fold higher than methylone—makes it the definitive n-propyl benchmark for α-alkyl chain length studies. Certified reference materials and deuterated internal standards (pentylone-D3) enable validated UHPLC-MS/MS methods that resolve pentylone from N-ethylpentylone, eliminating misidentification risk. DEA-exempt preparations are available for qualified laboratories.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 698963-77-8
Cat. No. B609909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentylone
CAS698963-77-8
SynonymsPentylone;  Methylbenzodioxolylpentanamine;  bk-Methyl-K;  bk-MBDP; 
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC
InChIInChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
InChIKeyDFMLULIEUUXXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentylone (CAS 698963-77-8) Procurement Guide: Baseline Characterization of a Substituted Cathinone for Research Applications


Pentylone (β-Keto-Methylbenzodioxolylpentanamine, βk-MBDP) is a substituted cathinone developed in the 1960s, structurally classified as a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA) [1]. Its molecular formula is C13H17NO3 with a molar mass of 235.283 g·mol−1 . Pentylone functions pharmacologically as a monoamine reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with weak serotonin-releasing activity [2]. This compound serves as a reference standard for forensic toxicology applications and as a tool compound for investigating structure-activity relationships among synthetic cathinones, particularly regarding α-alkyl chain length modifications.

Why Pentylone (CAS 698963-77-8) Cannot Be Interchanged with Methylone, Butylone, or Eutylone in Research Protocols


Substituting pentylone with structurally similar cathinones (e.g., methylone, butylone, eutylone) introduces substantial variability in experimental outcomes due to the profound impact of α-alkyl chain length on pharmacokinetic exposure, transporter selectivity, and reinforcing efficacy [1]. A one-carbon extension in the α-alkyl chain between methylone (-CH3), butylone (-CH2CH3), and pentylone (-CH2CH2CH3) yields differential plasma concentrations, brain penetration, and receptor pharmacology that cannot be normalized by dose adjustment alone [2]. In forensic and toxicological contexts, pentylone's close mass spectral resemblance to N-ethylpentylone poses a high risk of misidentification when analytical methods are not specifically validated for pentylone [3]. These findings underscore that in-class compounds are not functionally interchangeable; pentylone exhibits distinct pharmacological and analytical properties that demand compound-specific validation.

Pentylone (CAS 698963-77-8) Product-Specific Quantitative Evidence Guide: Differential Data vs. Methylone, Butylone, Eutylone, and N-Ethylpentylone


Superior Plasma Exposure: Pentylone Achieves 5.3-Fold Higher Cmax and 6.1-Fold Greater AUC vs. Butylone

Pentylone exhibits markedly enhanced systemic exposure compared to its shorter-chain analogs methylone and butylone in female Sprague-Dawley rats. Following a 20 mg/kg subcutaneous dose, pentylone achieved a maximum plasma concentration (Cmax) of 5252.55 ± 130.5 μg/L, representing a 5.3-fold increase over butylone (797.72 ± 93.14 μg/L) and a 5.3-fold increase over methylone (999.04 ± 56.72 μg/L) [1]. The total drug exposure (AUC0−∞) for pentylone was 464,469 ± 37,307 μg/L × min, which is 6.1-fold greater than butylone (75,750 ± 8948 μg/L × min) and 2.8-fold greater than methylone (165,005 ± 7592 μg/L × min) [1]. The elimination half-life (t1/2) of pentylone (76.6 ± 8.3 min) was also significantly longer than butylone (50.3 ± 8.3 min) but shorter than methylone (133.5 ± 18.3 min), indicating non-linear pharmacokinetic shifts with α-chain elongation [1].

Pharmacokinetics Bioavailability Plasma concentration AUC

Enhanced Dopaminergic Phenotype: Pentylone Exhibits 4.9-Fold Greater DAT Selectivity Over SERT vs. Methylone

Pentylone displays a distinct transporter inhibition profile that shifts toward greater dopaminergic selectivity as the α-alkyl chain lengthens. In radioligand uptake assays using human transporters expressed in HEK293 cells, pentylone inhibited [3H]dopamine uptake at DAT with an IC50 of 154 ± 11 nM, [3H]norepinephrine uptake at NET with an IC50 of 401 ± 27 nM, and [3H]5-HT uptake at SERT with an IC50 of 1198 ± 59 nM [1]. The DAT/SERT ratio, a quantitative measure of dopaminergic vs. serotonergic preference, was 7.8 for pentylone, compared to only 0.8 for methylone (indicating serotonergic preference) and 3.9 for cocaine [1]. This 4.9-fold increase in DAT selectivity relative to methylone confirms a fundamental shift in pharmacological phenotype [2].

Monoamine transporter DAT SERT IC50 Transporter selectivity

Greater Reinforcing Efficacy: Pentylone Breakpoints 2.5-Fold Higher than MDMA in Progressive Ratio Self-Administration

Pentylone demonstrates significantly enhanced reinforcing efficacy compared to both its structural analogs and MDMA. In female Wistar rats trained under a fixed-ratio 1 schedule (6-h long-access sessions) followed by progressive ratio (PR) dose-response testing, pentylone-trained rats reached higher breakpoints than methylone-trained and MDMA-trained groups [1]. In a separate study assessing the discriminative stimulus and reinforcing effects among methylone, butylone, and pentylone, breakpoints increased concurrently with side-chain length: methylone's breakpoint was equivalent to MDMA, while butylone and pentylone both exceeded MDMA, with only pentylone producing responding comparable to methamphetamine [2]. When presented with methamphetamine substitution, pentylone-trained rats received a higher number of infusions compared to both methylone-trained and MDMA-trained rats [1].

Reinforcing efficacy Self-administration Breakpoint Abuse liability Progressive ratio

Moderate Abuse Liability Profile: Pentylone Requires 60 mg/kg for CPP Reinstatement vs. 40 mg/kg for Eutylone and NEP

In a zebrafish conditioned place preference (CPP) paradigm, pentylone exhibited lower abuse liability metrics compared to structurally related analogs eutylone and N-ethylpentylone (NEP). All three compounds dose-dependently induced CPP, but NEP showed significantly higher CPP than pentylone and eutylone at 20 mg/kg [1]. During extinction, pentylone required only 3 sessions to meet extinction criteria, compared to 4 sessions for eutylone and 6 sessions for NEP, indicating weaker persistence of drug-context associations [1]. In reinstatement testing, NEP and eutylone reinstated extinguished CPP at 40 mg/kg, whereas pentylone required a higher dose of 60 mg/kg to achieve reinstatement [1]. The overall abuse liability rank order was NEP > eutylone > pentylone [1].

Conditioned place preference CPP Reinstatement Extinction Abuse liability

Analytical Challenge: Pentylone GC-MS Profile Resembles N-Ethylpentylone, Requiring UHPLC-MS/MS for Definitive Identification

Pentylone presents a significant analytical identification challenge due to its close chromatographic and mass spectral similarity to its isomer N-ethylpentylone. Gas chromatography-mass spectrometry (GC-MS) alone cannot reliably distinguish pentylone from N-ethylpentylone; the two compounds produce highly similar mass spectra and chromatographic retention characteristics under standard GC-MS conditions [1]. Definitive identification requires ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy [1]. For quantification, a deuterated internal standard (pentylone-D3 hydrochloride) is available as a certified reference material (100 μg/mL in methanol) specifically validated for LC/MS and GC/MS methods . Calibration curves for pentylone in postmortem rat tissue samples using GC-MS/MS demonstrated linearity within 5-1000 ng/mL with a correlation coefficient of 0.99 [2].

GC-MS UHPLC-MS/MS Isomer separation Forensic analysis Analytical identification

Differential CNS Pharmacokinetics: Pentylone Exhibits Lower Brain Cmax and AUC vs. Methylone and Butylone

Contrary to its plasma pharmacokinetic advantage, pentylone displays reduced central nervous system (CNS) exposure compared to its shorter-chain analogs. In male Sprague-Dawley rats, methylone and butylone achieved higher Cmax and AUC0−∞ values in brain tissue than pentylone, despite pentylone's markedly higher plasma concentrations [1]. This plasma-CNS disconnect indicates that lengthening the α-alkyl chain from methylone to pentylone alters blood-brain barrier permeability or brain tissue distribution kinetics [1]. The differential CNS pharmacokinetics suggest that pentylone's increased lipophilicity (from extended alkyl chain) does not translate proportionally to enhanced brain penetration, likely due to altered protein binding or active efflux transporter interactions [2].

Brain penetration CNS pharmacokinetics Blood-brain barrier Neuropharmacokinetics

Optimal Research and Forensic Application Scenarios for Pentylone (CAS 698963-77-8)


Forensic Toxicology Reference Standard for Isomer-Resolved Quantification

Pentylone is optimally deployed as a certified reference material for forensic laboratories conducting quantitative analysis of seized drug samples or biological specimens. Given the documented risk of misidentification with N-ethylpentylone using GC-MS alone [1], pentylone reference standards are essential for developing and validating UHPLC-MS/MS methods capable of resolving these isomeric cathinones. The availability of pentylone-D3 hydrochloride (100 μg/mL in methanol) as a deuterated internal standard enables accurate quantification in complex matrices , with demonstrated linearity from 5-1000 ng/mL (r² = 0.99) in postmortem tissue analysis [2].

Structure-Activity Relationship Studies on α-Alkyl Chain Modulation of Cathinone Pharmacology

Pentylone serves as the critical n-propyl (-CH2CH2CH3) comparator in systematic SAR studies examining how α-alkyl chain length affects monoamine transporter pharmacology. Its 4.9-fold higher DAT/SERT selectivity ratio (7.8) compared to methylone (0.8) provides a quantifiable benchmark for dopaminergic vs. serotonergic phenotype shifts [3]. Researchers investigating the molecular determinants of cathinone abuse liability use pentylone as the reference compound for longer-chain analogs, given its unique position in the methylone → butylone → pentylone series [4].

Behavioral Pharmacology: Reinforcing Efficacy and Addiction Liability Modeling

Pentylone is the compound of choice for studies requiring a cathinone with established reinforcing efficacy exceeding MDMA but lower than methamphetamine. Its validated performance in progressive ratio self-administration paradigms—producing breakpoints higher than methylone and MDMA [5]—makes it a reliable positive control for evaluating novel psychoactive substances. Additionally, the zebrafish CPP data establishing pentylone's extinction (3 sessions) and reinstatement (60 mg/kg) thresholds provide quantitative benchmarks for comparative abuse liability assessments against eutylone and NEP [6].

Pharmacokinetic Modeling of Plasma-CNS Disconnect in Synthetic Cathinones

Pentylone is uniquely suited for investigations of blood-brain barrier transport and CNS distribution kinetics due to its anomalous plasma-brain exposure relationship. The observation that pentylone achieves 5.3-fold higher plasma Cmax than butylone yet lower brain concentrations [7] makes it an ideal tool compound for studying how α-alkyl chain elongation alters brain penetration independently of systemic exposure. This application is critical for developing physiologically based pharmacokinetic (PBPK) models that accurately predict CNS concentrations of emerging cathinone analogs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentylone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.